molecular formula C10H7N3O3 B15223806 6-Nitroquinoline-2-carboxamide

6-Nitroquinoline-2-carboxamide

Cat. No.: B15223806
M. Wt: 217.18 g/mol
InChI Key: USXXEMHFHDQVOK-UHFFFAOYSA-N
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Description

6-Nitroquinoline-2-carboxamide is a nitrogen-containing heterocyclic compound derived from quinoline. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. The presence of a nitro group at the 6th position and a carboxamide group at the 2nd position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinoline-2-carboxamide typically involves the nitration of quinoline followed by the introduction of the carboxamide group. One common method includes the nitration of quinoline using a mixture of concentrated sulfuric acid and nitric acid to yield 6-nitroquinoline. This intermediate is then reacted with an appropriate amide source, such as ammonium carbonate, under controlled conditions to form this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amide formation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Nitroquinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Nitroquinoline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Nitroquinoline-2-carboxamide involves its interaction with cellular targets, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular components. This property is particularly useful in its antimicrobial and anticancer activities, where it can induce cell death in target organisms or cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the nitro and carboxamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological effects, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

6-nitroquinoline-2-carboxamide

InChI

InChI=1S/C10H7N3O3/c11-10(14)9-3-1-6-5-7(13(15)16)2-4-8(6)12-9/h1-5H,(H2,11,14)

InChI Key

USXXEMHFHDQVOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)N)C=C1[N+](=O)[O-]

Origin of Product

United States

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